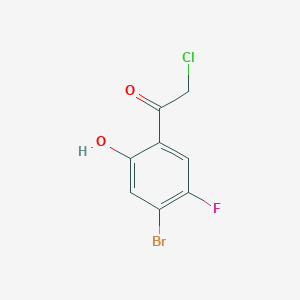
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H6BrClFO2. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the reaction of 4-bromo-5-fluoro-2-hydroxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines are used under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols or amines.
Applications De Recherche Scientifique
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved may include covalent bonding with amino acid residues or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(4-Fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(4-Bromo-5-fluoro-2-methoxyphenyl)-2-chloroethan-1-one
Uniqueness
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-7(12)4(1-6(5)11)8(13)3-10/h1-2,12H,3H2 |
Clé InChI |
PLCJPFLYJDZJSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


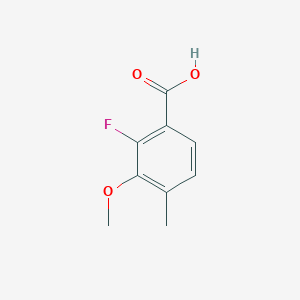
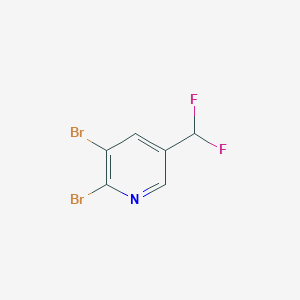
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)


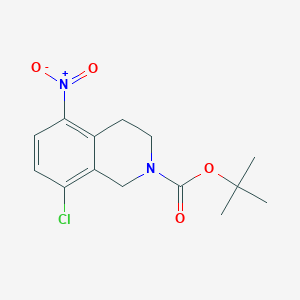
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)

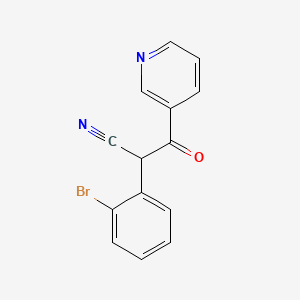
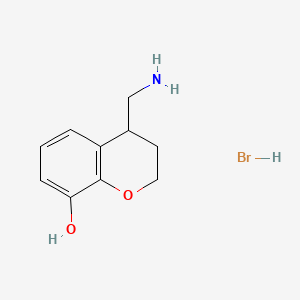
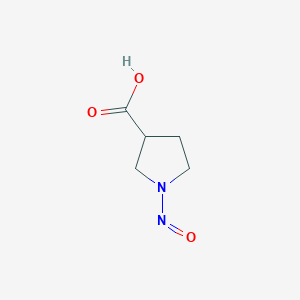
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)

![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
